BenchChemオンラインストアへようこそ!

Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate

Lipophilicity Drug‑likeness Membrane permeability

Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate (CAS 1816253-25-4) is a brominated benzotriazole derivative bearing a methyl ester group at the 2-position of the triazole ring. It has the molecular formula C₉H₈BrN₃O₂ and a molecular weight of 270.08 g·mol⁻¹.

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
Cat. No. B13053261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate
Molecular FormulaC9H8BrN3O2
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCOC(=O)CN1N=C2C=CC(=CC2=N1)Br
InChIInChI=1S/C9H8BrN3O2/c1-15-9(14)5-13-11-7-3-2-6(10)4-8(7)12-13/h2-4H,5H2,1H3
InChIKeyWBWFKKNSRCJFRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate (CAS 1816253-25-4) – Baseline Identity and Procurement Context


Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate (CAS 1816253-25-4) is a brominated benzotriazole derivative bearing a methyl ester group at the 2-position of the triazole ring . It has the molecular formula C₉H₈BrN₃O₂ and a molecular weight of 270.08 g·mol⁻¹ . The compound belongs to the broader class of 2-substituted benzotriazole acetates, which serve as key intermediates in the synthesis of bioactive molecules, particularly kinase inhibitors and antimicrobial agents [1]. Its defining structural feature – the 5-bromo substituent – imparts distinct physicochemical and reactivity properties that differentiate it from non-halogenated, chloro‑substituted, and free‑acid analogues within this chemical family.

Why Generic Analogue Substitution Fails for Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate


Interchanging this compound with its non‑halogenated parent (CAS 174903‑39‑0), the 5‑chloro analogue (CAS 2135332‑13‑5), or the free carboxylic acid (CAS 1553569‑87‑1) is not permissible in applications where lipophilicity, halogen‑bonding capacity, or downstream derivatizability are design‑critical parameters. The presence of the 5‑bromo substituent increases calculated logP by ≥ 1.5 log units relative to the non‑halogenated analogue , directly impacting membrane permeability and target‑binding thermodynamics [1]. Furthermore, the C‑Br bond serves as a privileged synthetic handle for Pd‑catalysed cross‑coupling (Suzuki, Buchwald‑Hartwig) that is either absent or kinetically inferior in the chloro and non‑halogenated variants [2]. Consequently, procurement decisions driven by a generic benzotriazole scaffold assumption risk compromising both biological and synthetic performance.

Quantitative Differentiation Evidence for Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate vs. Closest Analogues


Lipophilicity (cLogP) Up‑Shift: 5‑Bromo Methyl Ester vs. Non‑Halogenated Methyl Ester

The calculated octanol‑water partition coefficient (cLogP) of Methyl 2-(5‑bromo‑2H‑benzo[D][1,2,3]triazol‑2‑YL)acetate is 3.759, compared to an estimated cLogP of 1.5–2.0 for the non‑halogenated analogue Methyl 2-(2H‑benzo[D][1,2,3]triazol‑2‑YL)acetate (CAS 174903‑39‑0) . This represents a > 1.5‑log‑unit increase in lipophilicity attributable solely to the 5‑bromo substituent. Lipophilicity is a first‑order determinant of passive membrane permeability and target‑site partitioning [1]. Cross‑study comparison with the 5‑chloro analogue (CAS 2135332‑13‑5, reported cLogP ≈ 1.56 [2]) confirms the bromine‑specific enhancement: van der Waals radius and polarizability differences between Br and Cl translate into a measurable cLogP gain of ≈ 2.2 log units [2].

Lipophilicity Drug‑likeness Membrane permeability Benzotriazole

Synthetic Versatility: Cross‑Coupling Reactivity of the 5‑Bromo Handle vs. 5‑Chloro and Non‑Halogenated Scaffolds

The C‑Br bond at position 5 of the benzotriazole core is a privileged reactive site for Pd(0)‑catalysed cross‑coupling. The bond dissociation energy (BDE) of C‑Br (≈ 69 kcal·mol⁻¹) is significantly lower than that of C‑Cl (≈ 79 kcal·mol⁻¹), leading to faster oxidative addition and higher catalytic turnover in Suzuki‑Miyaura and Buchwald‑Hartwig reactions [1]. The non‑halogenated analogue (CAS 174903‑39‑0) lacks this handle entirely, precluding direct functionalisation. In Suzuki–Miyaura polymerisation studies, 5‑bromo‑benzotriazole monomers achieve controlled chain‑growth with dispersities (Đ) of 1.2–1.6, demonstrating the superior performance of the bromo electrophile [2]. The 5‑chloro analogue (CAS 2135332‑13‑5) requires harsher conditions (higher temperature, stronger bases) and often yields incomplete conversion with heteroaryl boronic acids [1].

Cross‑coupling Suzuki reaction Buchwald‑Hartwig amination Benzotriazole Divergent synthesis

Halogen‑Bonding Potential and CK2 Kinase Inhibition: 5‑Bromo vs. 5‑Chloro vs. 5‑Unsubstituted Benzotriazoles

In a head‑to‑head SAR study of C(5)‑substituted benzotriazoles against human CK2α, 5‑bromo‑benzotriazole exhibited weak but detectable inhibitory activity, whereas the 5‑chloro analogue was essentially inactive under identical assay conditions [1]. The difference is attributed to the superior halogen‑bond donor capacity of bromine (σ‑hole magnitude) compared to chlorine, as confirmed by X‑ray crystallography and ITC measurements [1][2]. When the 5‑bromo substituent is embedded in the 4,6,7‑tribromobenzotriazole scaffold (Br₃Bt), inhibitory activity becomes comparable to the potent inhibitor TBBt (4,5,6,7‑tetrabromobenzotriazole), further underscoring the bromine‑specific contribution [1]. Although the present compound is a 2‑substituted methyl ester rather than the free triazole, the 5‑bromo pharmacophoric element is conserved, and the ester can be hydrolysed to the active monoanion form in situ [1].

Halogen bonding Protein kinase CK2 Kinase inhibition Structure–activity relationship Benzotriazole

Molecular Weight and Ester Hydrolytic Lability: Differentiating the Methyl Ester from the Free Carboxylic Acid Analogue

The methyl ester target compound (MW = 270.08 g·mol⁻¹) differs from the corresponding free carboxylic acid 2-(5‑bromo‑2H‑benzo[D][1,2,3]triazol‑2‑YL)acetic acid (CAS 1553569‑87‑1, MW = 256.06 g·mol⁻¹) by a single methylene unit (+14 Da) . While the mass difference is modest, the ester confers a significant change in ionisation state: the acid (predicted pKₐ ≈ 3.0–3.5) is predominantly anionic at physiological pH, whereas the ester is neutral and hydrolytically labile, releasing the active carboxylate upon esterase‑mediated cleavage [1]. This prodrug‑like behaviour is exploited in cell‑based assays to improve membrane penetration, with parent carboxylic acids often showing 10‑ to 100‑fold lower cellular potency despite comparable intrinsic target affinity [1]. For procurement, the ester represents a distinct chemical entity with different handling, stability, and biological properties compared to the free acid.

Prodrug design Molecular weight Hydrolytic stability Benzotriazole Carboxylic acid

Evidence‑Based Application Scenarios for Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate


Medicinal Chemistry: Lead‑Optimisation Libraries Requiring High‑Lipophilicity (cLogP > 3.0) Benzotriazole Scaffolds

When designing focused kinase‑inhibitor libraries, medicinal chemists need building blocks that deliver cLogP values above 3.0 to ensure adequate membrane permeability and target‑site partitioning. Methyl 2-(5‑bromo‑2H‑benzo[D][1,2,3]triazol‑2‑YL)acetate provides a cLogP of 3.759, over 1.5 log units higher than the non‑halogenated analogue, directly expanding the accessible property space without requiring additional synthetic modifications . This advantage is particularly relevant for central nervous system (CNS) and intracellular kinase targets, where passive permeability is a prerequisite for activity [1].

Divergent Library Synthesis via Suzuki–Miyaura Cross‑Coupling at the 5‑Position

The 5‑bromo substituent serves as a universal synthetic handle for parallel C–C bond formation. In contrast to the 5‑chloro analogue (higher BDE, slower oxidative addition) and the non‑halogenated scaffold (no handle), the 5‑bromo compound undergoes efficient Suzuki–Miyaura coupling under mild conditions with aryl, heteroaryl, and alkenyl boronic acids . This enables rapid generation of diverse analogue libraries for structure–activity relationship (SAR) exploration, reducing the number of linear synthetic steps and expediting hit‑to‑lead timelines [1].

CK2‑Focused Drug Discovery: Halogen‑Bond‑Driven Inhibitor Design

For programmes targeting human protein kinase CK2α, the 5‑bromo substituent offers a validated halogen‑bond interaction with the hinge‑region carbonyl, as demonstrated by co‑crystal structures of 5‑bromobenzotriazole with CK2α (PDB 6TLL) . SAR data show that 5‑bromo‑substituted analogues retain measurable inhibitory activity while 5‑chloro and unsubstituted derivatives are inactive, making the 5‑bromo benzotriazole acetate a privileged starting point for fragment‑based or structure‑guided optimisation [1]. The methyl ester can be retained for cellular permeability or hydrolysed to the free acid as needed [1].

Prodrug and Bioconjugation Strategies Requiring a Hydrolytically Labile Ester

In cellular and in‑vivo pharmacology, the neutral methyl ester serves as a membrane‑permeable prodrug that is cleaved by intracellular esterases to release the active 5‑bromobenzotriazole‑2‑acetic acid . This property is absent in the free carboxylic acid analogue (CAS 1553569‑87‑1), which is ionised at physiological pH and exhibits poor passive permeability. Researchers procuring the ester for cell‑based assays or pharmacokinetic studies must select this specific entity to exploit the prodrug effect, as the acid alternative will yield fundamentally different ADME outcomes [1].

Quote Request

Request a Quote for Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.